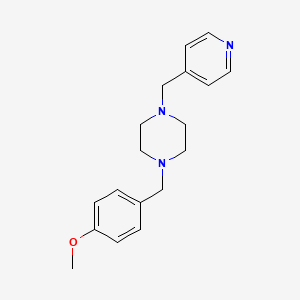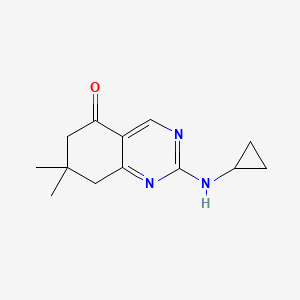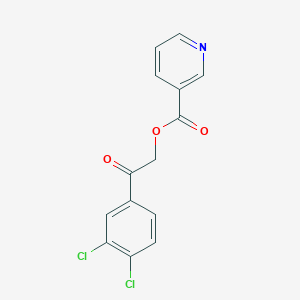
N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea is complex and not yet fully understood. However, it is thought to act primarily as an antioxidant, protecting cells from oxidative damage by scavenging free radicals. Additionally, N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea has a range of biochemical and physiological effects, including antioxidant and anti-inflammatory activity. Additionally, N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have neuroprotective effects, protecting neurons from damage and promoting neuronal survival. This compound has also been investigated for its potential to modulate the immune system, with some studies suggesting that it may have immunomodulatory effects.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea in lab experiments is its well-established antioxidant activity, which makes it a useful tool for investigating oxidative stress and related cellular processes. Additionally, N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea is relatively stable and easy to synthesize, making it readily available for use in research. However, there are also some limitations to using N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea in lab experiments, including its potential to interact with other compounds and its limited solubility in some solvents.
Future Directions
There are many potential future directions for research on N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea and its applications. Some possible areas of investigation include further studies of its antioxidant and anti-inflammatory effects, as well as investigations into its potential therapeutic applications in a range of diseases and conditions. Additionally, there may be opportunities to develop new derivatives of N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea that have improved solubility or other desirable properties for use in research.
Synthesis Methods
The synthesis of N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea typically involves the reaction of 2,5-dimethylaniline with pyridine-4-carboxaldehyde in the presence of thiourea and a catalyst such as zinc chloride. This reaction yields N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea as a crystalline white solid, which can be purified through recrystallization or other methods.
Scientific Research Applications
N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea has been studied extensively for its potential applications in scientific research. One of the primary uses of N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea is as an antioxidant, due to its ability to scavenge free radicals and protect cells from oxidative damage. This property has led to investigations into the use of N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea as a potential treatment for a range of diseases and conditions, including cancer, neurodegenerative disorders, and cardiovascular disease.
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-3-4-12(2)14(9-11)18-15(19)17-10-13-5-7-16-8-6-13/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBUBMUKYFKZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5732457.png)


![3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5732484.png)


![2-[(5-bromo-2-methoxybenzylidene)amino]-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5732506.png)



![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)
